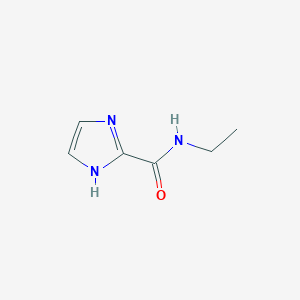![molecular formula C40H28N2O2 B12832637 4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoperylene core with dimethoxy and dianiline substituents, making it an interesting subject for research in organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline typically involves a multi-step process. One common method includes the Diels-Alder reaction of perylene with 4,5-dimethoxy-1,2-didehydrobenzene, generated in situ from diazonium salts derived from anthranilic acids . The reaction is carried out in the presence of potassium fluoride in toluene, with 18-crown-6 as a phase-transfer catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline has several applications in scientific research:
Organic Electronics: The compound’s extended conjugation makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its unique structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Biological Applications: Potential use in bio-imaging and as a fluorescent probe due to its photophysical properties.
作用機序
The mechanism by which 4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient electron transport and light absorption/emission. This makes it an effective component in electronic devices and fluorescent probes. The molecular targets and pathways involved are typically those associated with electron transport and light interaction.
類似化合物との比較
Similar Compounds
- 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline
- 4,4’-(1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Uniqueness
4,4’-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline stands out due to its specific naphthoperylene core and the presence of dimethoxy and dianiline substituents. This unique structure provides distinct electronic and photophysical properties, making it particularly valuable in applications requiring efficient electron transport and light emission.
特性
分子式 |
C40H28N2O2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
4-[20-(4-aminophenyl)-5,24-dimethoxy-9-heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaenyl]aniline |
InChI |
InChI=1S/C40H28N2O2/c1-43-33-17-15-27-29(21-7-11-23(41)12-8-21)19-31-25-5-3-4-6-26(25)32-20-30(22-9-13-24(42)14-10-22)28-16-18-34(44-2)40-36(28)38(32)37(31)35(27)39(33)40/h3-20H,41-42H2,1-2H3 |
InChIキー |
FDHZWQGAIQHZQL-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C4C(=CC(=C3C=C1)C5=CC=C(C=C5)N)C6=CC=CC=C6C7=CC(=C8C=CC(=C2C8=C74)OC)C9=CC=C(C=C9)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


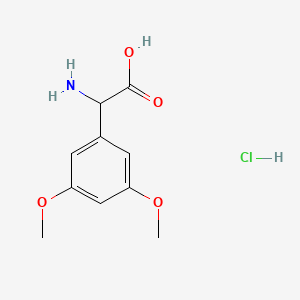

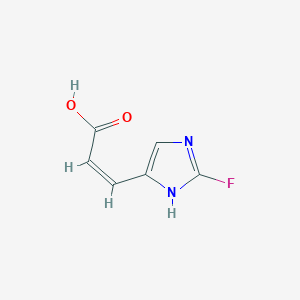
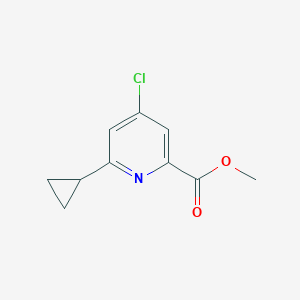
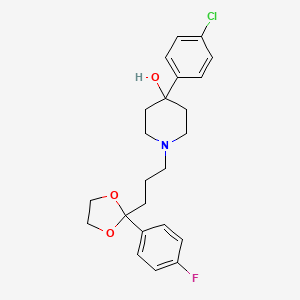


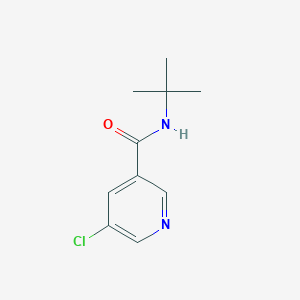

![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
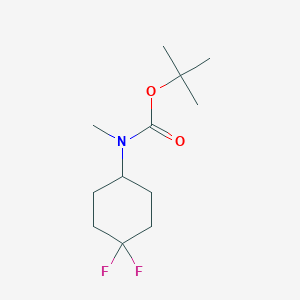
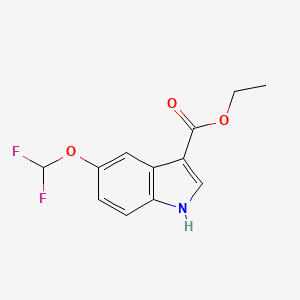
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
